molecular formula C11H14O2 B1368259 2-(2-Methylpropyl)benzoic acid CAS No. 100058-55-7

2-(2-Methylpropyl)benzoic acid

Cat. No. B1368259
Key on ui cas rn: 100058-55-7
M. Wt: 178.23 g/mol
InChI Key: PSHADDQTSCEAHY-UHFFFAOYSA-N
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Patent
US07671043B2

Procedure details

Triethylorthoacetate (15.4 mL, 84.2 mmol) was added slowly to a solution of isobutyl benzoic acid (5.0 g, 28.1 mmol) and toluene (60 mL) at room temperature. The resulting heterogeneous solution was heated to 115° C. and stirred for 24 hours. The reaction mixture was cooled to room temperature and quenched with 1N HCl (60 mL). The organic layer was separated, washed with saturated NaHCO3 (1×30 mL) and brine (1×30 mL), dried (MgSO4), filtered and concentrated in vacuo to obtain the title compound (5.59 g, 97% yield) as a clear oil.
Name
Triethylorthoacetate
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([C:3]([CH2:10][CH3:11])([CH2:8][CH3:9])[C:4]([O-:7])([O-:6])[O-])C.[CH2:12]([C:16]1C=CC=CC=1C(O)=O)[CH:13]([CH3:15])[CH3:14].[C:25]1(C)C=CC=C[CH:26]=1>>[CH2:12]([C:16]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH2:25][CH3:26])=[O:7])=[CH:10][CH:11]=1)[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Triethylorthoacetate
Quantity
15.4 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)C)C1=C(C(=O)O)C=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl (60 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (1×30 mL) and brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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